

# Neuropeptide Y Receptor Y4: A Technical Guide to Physiological Function

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## Compound of Interest

Compound Name: Y4R agonist-1

Cat. No.: B12419244

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This guide provides a comprehensive overview of the Neuropeptide Y (NPY) receptor Y4, tailored for researchers, scientists, and professionals in drug development. It delves into the receptor's core physiological functions, signaling mechanisms, and the experimental methodologies used for its characterization.

## Introduction to the NPY Y4 Receptor

The Neuropeptide Y receptor Y4, also known as the pancreatic polypeptide (PP) receptor, is a member of the G-protein coupled receptor (GPCR) superfamily. It is distinguished by its high affinity for pancreatic polypeptide, which is its principal endogenous ligand. The Y4 receptor plays a crucial role in a variety of physiological processes, most notably in the regulation of food intake, energy homeostasis, and gastrointestinal functions. Its expression is prominent in the gastrointestinal tract—including the colon, small intestine, and pancreas—as well as in specific regions of the brain, such as the brainstem and hypothalamus, which are key areas for appetite control.

## Ligand Binding and Receptor Activation

The Y4 receptor exhibits a distinct preference for pancreatic polypeptide (PP) over other members of the NPY family, such as Neuropeptide Y (NPY) and Peptide YY (PYY). This selectivity is a defining characteristic of the Y4 subtype.

## Quantitative Ligand Binding Affinities

The binding affinities of various endogenous ligands for the human Y4 receptor are summarized below. These values ( $K_i$ ) represent the concentration of the ligand required to occupy 50% of the receptors in the absence of the natural ligand and are indicative of binding affinity.

Ligand	Receptor Species	$K_i$ (nM)	Assay Type	Cell Line	Radioligand	Reference
Pancreatic Polypeptide (PP)	Human	0.024	Radioligand Binding	HEK293	$^{125}\text{I}$ -PPY	
Peptide YY (PPY)	Human	5.5	Radioligand Binding	HEK293	$^{125}\text{I}$ -PPY	
Neuropeptide Y (NPY)	Human	412	Radioligand Binding	HEK293	$^{125}\text{I}$ -PPY	

## Functional Potency of Ligands

The functional potency of ligands is determined by their ability to elicit a biological response upon binding to the receptor. For the  $G_i/o$ -coupled Y4 receptor, this is often measured by the inhibition of cyclic AMP (cAMP) production.

Ligand	Receptor Species	$\text{IC}_{50}$ (nM)	Assay Type	Cell Line	Reference
Pancreatic Polypeptide (PP)	Human	0.11	cAMP Inhibition	CHO	
GR231118 (Antagonist)	Human	0.4 ( $K_b$ )	cAMP Inhibition	CHO	

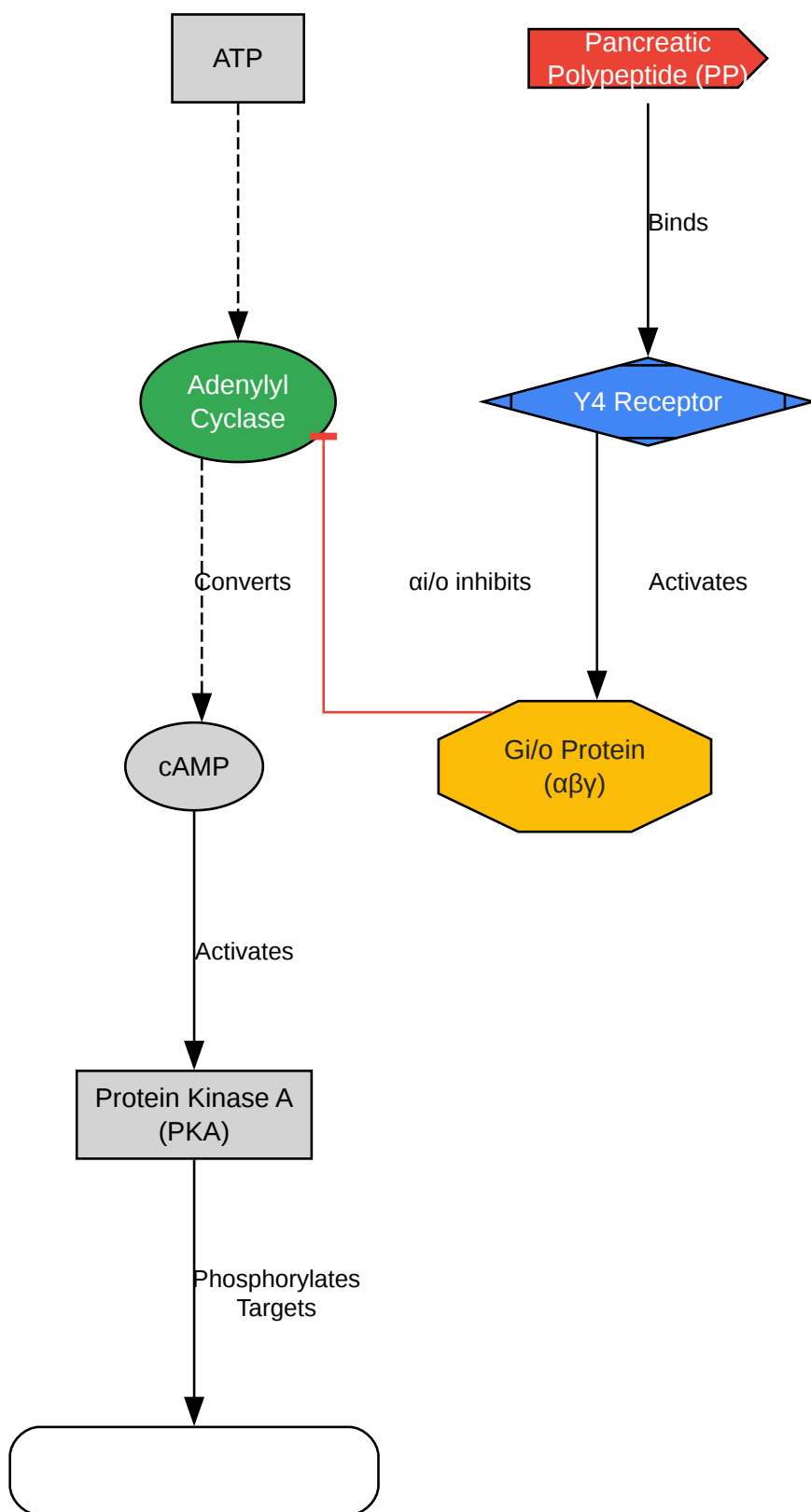
## Signaling Pathways

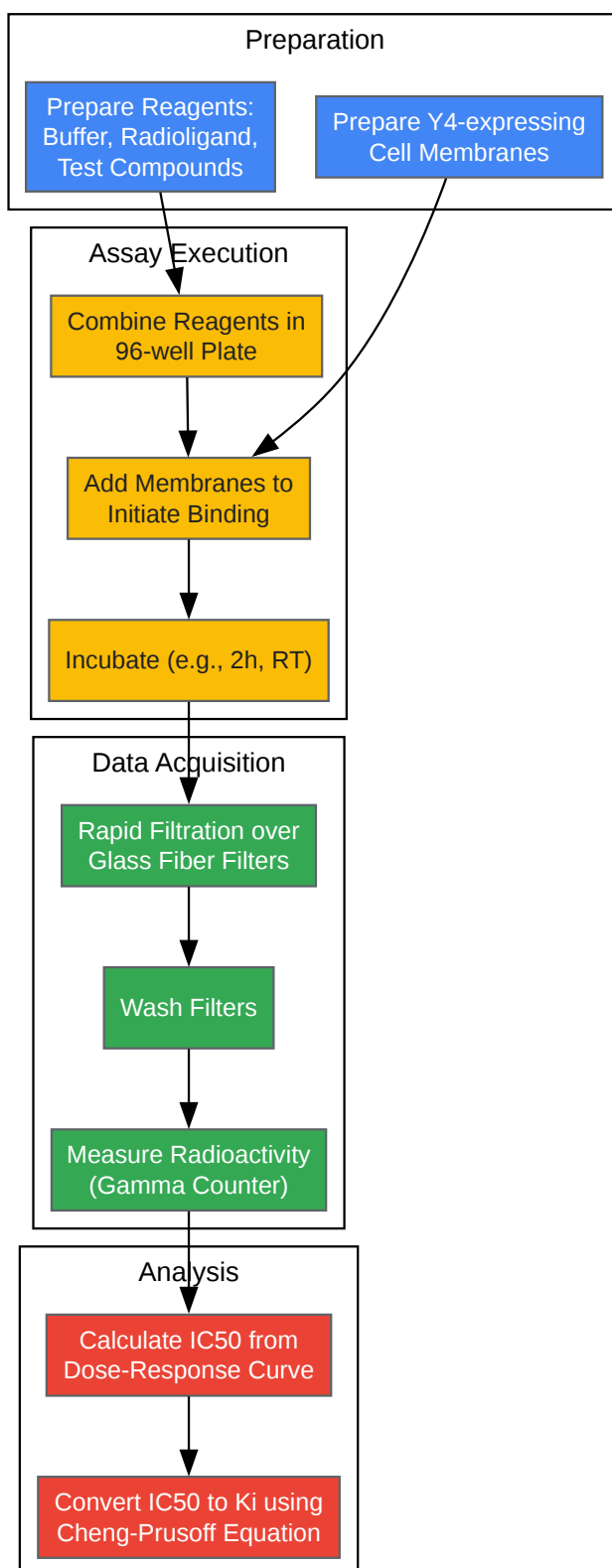
The NPY Y4 receptor primarily couples to the  $G_i/o$  family of G-proteins. Activation of the receptor by an agonist like pancreatic polypeptide leads to the dissociation of the G-protein into

its Gαi/o and Gβγ subunits, initiating downstream signaling cascades.

## Primary Signaling Cascade: cAMP Inhibition

The canonical signaling pathway for the Y4 receptor involves the inhibition of adenylyl cyclase activity by the Gαi/o subunit. This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP), thereby modulating the activity of downstream effectors like Protein Kinase A (PKA).





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